Cas no 68648-39-5 (2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid)
2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- Lemon Oil Terpeneless
- 2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid
- 2-[(2E)-2-Benzylidenehydrazinyl]-5-sulfobenzoic acid
- C14H12N2O5S
- 0603AC
- OIL, LEMON
- Lemonoil,terpeneless
- Oils, lemon, terpene-free
- FEMA 2626
- FEMA 2625
- FEMA 2853
- LEMON OIL SPANISH
- LEMON TERPENES
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- Inchi: 1S/C14H12N2O5S/c17-14(18)12-8-11(22(19,20)21)6-7-13(12)16-15-9-10-4-2-1-3-5-10/h1-9,16H,(H,17,18)(H,19,20,21)/b15-9+
- InChI Key: VVHZWOZTIIKKRH-OQLLNIDSSA-N
- SMILES: S(C1C=CC(=C(C(=O)O)C=1)N/N=C/C1C=CC=CC=1)(=O)(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 508
- XLogP3: 2.4
- Topological Polar Surface Area: 124
Experimental Properties
- Density: 0.853 g/mL at 25 °C
- Boiling Point: 176 °C(lit.)
- Flash Point: 130 °F
- Refractive Index: n20/D 1.4745(lit.)
- FEMA: 2626 | LEMON OIL TERPENELESS (CITRUS LIMON (L.) BURM. F.)
2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid Security Information
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:1
- Hazard Category Code: 10-43-36/38
- Safety Instruction: 24/25-26-36/37
- RTECS:OG8300000
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Hazardous Material Identification:
2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| City Chemical | 138T-500ML |
Lemon Peel Tincture |
68648-39-5 | 62-67%alcohol | 500ml |
$153.59 | 2023-09-19 |
2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid
Research Briefing on 2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid (CAS: 68648-39-5)
Recent studies on 2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid (CAS: 68648-39-5) have highlighted its potential as a versatile compound in chemical biology and pharmaceutical research. This hydrazone derivative, characterized by its sulfobenzoic acid moiety, has garnered attention due to its unique chemical properties and biological activities. The compound's structural features, including the benzylidenehydrazinyl group, make it a promising candidate for various applications, ranging from enzyme inhibition to antimicrobial activity.
One of the key areas of investigation has been the compound's role as an enzyme inhibitor. Preliminary studies suggest that 2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. Researchers have employed molecular docking and kinetic assays to elucidate its binding affinity and mechanism of action. These findings could pave the way for the development of novel anti-inflammatory agents targeting these enzymes.
In addition to its enzyme inhibitory properties, recent research has explored the antimicrobial potential of this compound. In vitro studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains. The sulfobenzoic acid group is believed to enhance its solubility and bioavailability, which are critical factors for antimicrobial activity. Further optimization of its structure could lead to the development of more potent antimicrobial agents.
The synthesis and characterization of 2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid have also been a focus of recent studies. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm its purity and structural integrity. Researchers have also investigated its stability under various physiological conditions, providing valuable insights into its potential as a drug candidate.
Despite these promising findings, challenges remain in translating this compound into clinical applications. Issues such as toxicity, pharmacokinetics, and scalability of synthesis need to be addressed in future studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of 2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid.
In conclusion, 2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid represents a compelling area of research in chemical biology and drug discovery. Its multifunctional properties and broad applicability make it a valuable subject for further investigation. Continued research efforts will be crucial to fully understand its mechanisms of action and to explore its therapeutic potential in various disease contexts.
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